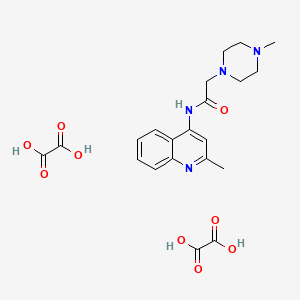![molecular formula C13H19N3O2S B6017837 N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6017837.png)
N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of psychoactive substances. TMA-2 is structurally similar to other phenethylamines such as mescaline and 2C-B, but it has unique properties that make it a valuable tool for studying the human brain and behavior.
Mécanisme D'action
N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide acts as a partial agonist at serotonin receptors in the brain. It binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity and behavior. This compound has also been shown to affect other neurotransmitter systems, including dopamine and norepinephrine, which are involved in the regulation of mood and arousal.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration. This compound also produces alterations in perception, mood, and cognition, which are characteristic of other hallucinogens. These effects are thought to be mediated by the activation of serotonin receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide has several advantages as a research tool. It is a potent and selective agonist at serotonin receptors, which makes it useful for studying the role of these receptors in the regulation of mental processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other psychoactive substances. However, this compound has some limitations as a research tool. It is a potent hallucinogen, which makes it difficult to study its effects on cognition and behavior in a controlled laboratory setting. This compound also has a relatively short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide. One direction is to study its effects on brain function and behavior in animal models. This could provide valuable insights into the neural basis of consciousness and the role of serotonin in the regulation of mental processes. Another direction is to develop new psychoactive substances based on the structure of this compound. These substances could have unique properties that make them useful for studying the human brain and behavior. Finally, future research could focus on the development of new therapeutic agents based on the structure of this compound. These agents could be used to treat a range of mental disorders, including depression, anxiety, and addiction.
Conclusion:
In conclusion, this compound is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of psychoactive substances. It has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, perception, and cognition. This compound has several advantages as a research tool, including its potency and selectivity, but it also has some limitations, including its hallucinogenic effects and short half-life. Future research on this compound could provide valuable insights into the neural basis of consciousness and the development of new therapeutic agents for mental disorders.
Méthodes De Synthèse
N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 2,3,5-trimethoxybenzaldehyde with methylamine and thiosemicarbazide. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been described in detail in the scientific literature and has been used to produce this compound for research purposes.
Applications De Recherche Scientifique
N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide has been used in scientific research to study the mechanism of action of psychoactive substances. It has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, perception, and cognition. This compound has also been used to study the effects of hallucinogens on brain function and behavior. These studies have provided valuable insights into the neural basis of consciousness and the role of serotonin in the regulation of mental processes.
Propriétés
IUPAC Name |
1-methyl-3-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-8-5-9(2)10(3)11(6-8)18-7-12(17)15-16-13(19)14-4/h5-6H,7H2,1-4H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGLUVQDCXNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NNC(=S)NC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)



![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)


![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6017831.png)
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)

